

"2-Ethoxy-2-methylpentane CAS number and molecular structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxy-2-methylpentane**

Cat. No.: **B8529803**

[Get Quote](#)

An In-depth Technical Guide to **2-Ethoxy-2-methylpentane**

This technical guide provides a comprehensive overview of **2-Ethoxy-2-methylpentane**, including its chemical identity, molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its logical synthesis pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Structure

2-Ethoxy-2-methylpentane is a tertiary ether. Its structure consists of a pentane backbone with a methyl and an ethoxy substituent both attached to the second carbon atom.

CAS Number: 203799-93-3[\[1\]](#)

Molecular Formula: C₈H₁₈O[\[1\]](#)

IUPAC Name: **2-ethoxy-2-methylpentane**[\[1\]](#)

Synonyms: Ethyl t-hexyl ether, t-hexyl-ethyl-ether[\[1\]](#)

Molecular Structure: The molecular structure is characterized by a central carbon atom bonded to a methyl group, an ethoxy group, and the rest of the pentyl chain.[\[2\]](#)

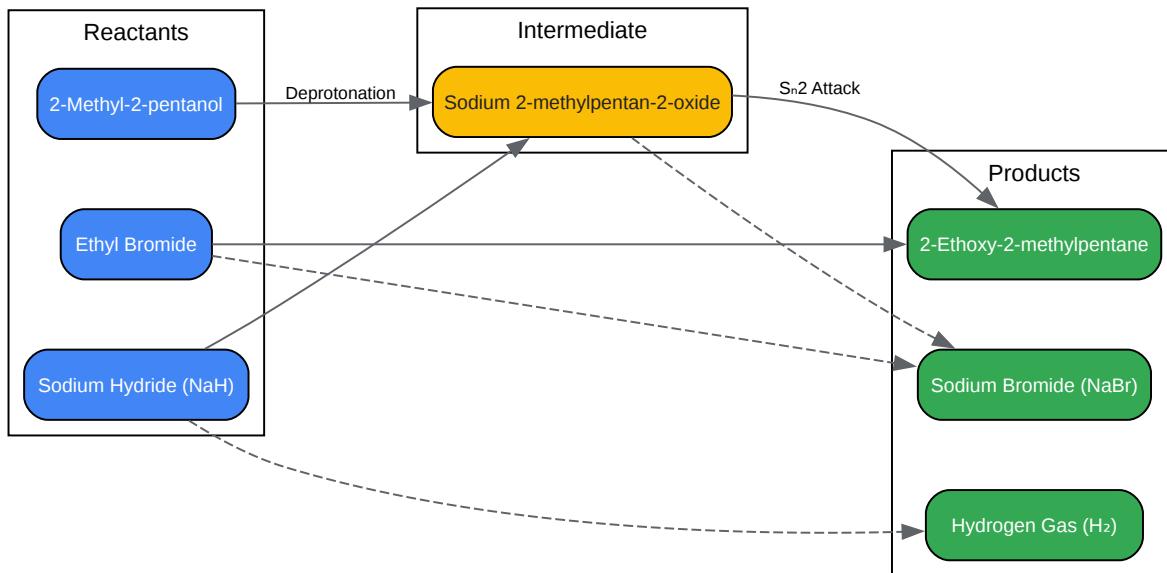
- SMILES: CCCC(C)(C)OCC[\[1\]](#)

- InChI: InChI=1S/C8H18O/c1-5-7-8(3,4)9-6-2/h5-7H2,1-4H3[1]

Physicochemical Properties

Quantitative data for **2-Ethoxy-2-methylpentane** is primarily based on computed values.

Experimental data is not widely available in the public domain.


Property	Value	Source
Molecular Weight	130.23 g/mol	PubChem[1]
Monoisotopic Mass	130.135765193 Da	PubChem[1]
XLogP3	2.3	PubChem[1]
Topological Polar Surface Area	9.2 Å ²	PubChem[1]
Heavy Atom Count	9	PubChem[1]
Complexity	68.9	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]

Synthesis of 2-Ethoxy-2-methylpentane

The most common and logical method for the synthesis of **2-Ethoxy-2-methylpentane** is the Williamson ether synthesis.[3][4][5] This reaction proceeds via an S_n2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[4][5][6] For the synthesis of a tertiary ether like **2-Ethoxy-2-methylpentane**, it is crucial to use a tertiary alkoxide and a primary alkyl halide to avoid elimination reactions.[6]

Synthesis Pathway

The synthesis involves two main reactants: the sodium salt of 2-methyl-2-pentanol (sodium 2-methylpentan-2-oxide) and an ethyl halide (e.g., ethyl bromide).

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis of **2-Ethoxy-2-methylpentane**.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **2-Ethoxy-2-methylpentane** via Williamson ether synthesis.

Materials:

- 2-methyl-2-pentanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Ethyl bromide (Bromoethane)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of the Alkoxide:
 - In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
 - Slowly add a solution of 2-methyl-2-pentanol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via the dropping funnel. The addition should be done at a rate that maintains a gentle evolution of hydrogen gas.
 - After the addition is complete, stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-methylpentan-2-oxide.
- Williamson Ether Synthesis Reaction:
 - Cool the freshly prepared alkoxide solution in an ice bath.
 - Slowly add ethyl bromide (1.2 equivalents) to the cooled alkoxide solution via the dropping funnel.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Upon completion of the reaction, cautiously quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride to destroy any unreacted

sodium hydride.

- Transfer the mixture to a separatory funnel and add water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash them with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude **2-Ethoxy-2-methylpentane** by fractional distillation.

Applications in Research and Drug Development

While ethers are generally useful as solvents in organic synthesis, there is a notable absence of specific, documented applications of **2-Ethoxy-2-methylpentane** in the manufacturing of active pharmaceutical ingredients (APIs) in publicly available literature.^[7] Its properties suggest potential utility as a non-polar aprotic solvent. However, for drug development professionals, it should be noted that this compound is not a commonly utilized building block or intermediate in the pharmaceutical industry at present.^[7]

Safety Information

Ethers as a class of compounds can form explosive peroxides upon exposure to air and light. Therefore, **2-Ethoxy-2-methylpentane** should be stored in a cool, dry, and dark place under an inert atmosphere. It is expected to be a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethoxy-2-methylpentane | C8H18O | CID 22000984 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Write the structure of the compound 2-ethoxy-2-methylpentane. | Filo [askfilo.com]
- 3. brainly.in [brainly.in]
- 4. sarthaks.com [sarthaks.com]
- 5. allen.in [allen.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["2-Ethoxy-2-methylpentane CAS number and molecular structure"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8529803#2-ethoxy-2-methylpentane-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com